molecular formula C18H22ClNO2 B13948230 1-(4-Chlorophenoxy)-4,4-dimethyl-2-(3-pyridinyl)-2-pentanol CAS No. 847981-47-9

1-(4-Chlorophenoxy)-4,4-dimethyl-2-(3-pyridinyl)-2-pentanol

Katalognummer: B13948230
CAS-Nummer: 847981-47-9
Molekulargewicht: 319.8 g/mol
InChI-Schlüssel: YSQWYKYIKMWZAL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(4-Chlorophenoxy)-4,4-dimethyl-2-(3-pyridinyl)-2-pentanol is an organic compound that features a chlorophenoxy group, a pyridinyl group, and a pentanol backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Chlorophenoxy)-4,4-dimethyl-2-(3-pyridinyl)-2-pentanol typically involves the reaction of 4-chlorophenol with 4,4-dimethyl-2-(3-pyridinyl)-2-pentanol under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to a specific temperature to ensure the completion of the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow systems to optimize the yield and purity of the compound. The reaction conditions, such as temperature, pressure, and reaction time, are carefully controlled to ensure consistent production quality.

Analyse Chemischer Reaktionen

Types of Reactions

1-(4-Chlorophenoxy)-4,4-dimethyl-2-(3-pyridinyl)-2-pentanol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

1-(4-Chlorophenoxy)-4,4-dimethyl-2-(3-pyridinyl)-2-pentanol has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 1-(4-Chlorophenoxy)-4,4-dimethyl-2-(3-pyridinyl)-2-pentanol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 4-(4-Chlorophenoxy)-2-(3-pyridinyl)quinazoline
  • N-(6-{4-[(4-Chlorophenoxy)acetyl]-1-piperazinyl}-3-pyridinyl)-2,4-dimethoxybenzamide

Uniqueness

1-(4-Chlorophenoxy)-4,4-dimethyl-2-(3-pyridinyl)-2-pentanol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications.

Eigenschaften

CAS-Nummer

847981-47-9

Molekularformel

C18H22ClNO2

Molekulargewicht

319.8 g/mol

IUPAC-Name

1-(4-chlorophenoxy)-4,4-dimethyl-2-pyridin-3-ylpentan-2-ol

InChI

InChI=1S/C18H22ClNO2/c1-17(2,3)12-18(21,14-5-4-10-20-11-14)13-22-16-8-6-15(19)7-9-16/h4-11,21H,12-13H2,1-3H3

InChI-Schlüssel

YSQWYKYIKMWZAL-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)CC(COC1=CC=C(C=C1)Cl)(C2=CN=CC=C2)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.